Hexafluoroglutaric anhydride

Catalog No.
S704110
CAS No.
376-68-1
M.F
C5F6O3
M. Wt
222.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexafluoroglutaric anhydride

CAS Number

376-68-1

Product Name

Hexafluoroglutaric anhydride

IUPAC Name

3,3,4,4,5,5-hexafluorooxane-2,6-dione

Molecular Formula

C5F6O3

Molecular Weight

222.04 g/mol

InChI

InChI=1S/C5F6O3/c6-3(7)1(12)14-2(13)4(8,9)5(3,10)11

InChI Key

IHYAGCYJVNHXCT-UHFFFAOYSA-N

SMILES

C1(=O)C(C(C(C(=O)O1)(F)F)(F)F)(F)F

Canonical SMILES

C1(=O)C(C(C(C(=O)O1)(F)F)(F)F)(F)F

Origin and Significance:

Citation:

  • Sigma-Aldrich. (n.d.). Hexafluoroglutaric anhydride 97 376-68-1.

Molecular Structure Analysis

Hexafluoroglutatic anhydride possesses a central carbon chain with three carbonyl groups (C=O). All six hydrogens on the original glutaric acid molecule are replaced with fluorine atoms, giving the molecule its highly fluorinated character. This structure grants the molecule several key features:

  • High reactivity: The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack [2].
  • Thermal and chemical stability: The strong C-F bonds contribute to the molecule's stability at high temperatures and resistance to attack by many common reagents [2].

Citation:

  • PubChem. (n.d.). Hexafluoroglutaric anhydride | C5F6O3 | CID 78995. National Institutes of Health.

Chemical Reactions Analysis

Hexafluoroglutaric anhydride is a valuable reagent in organic synthesis due to its participation in various reactions. Here are some notable examples:

  • Acylation: This reaction involves the replacement of a hydrogen atom in a molecule with an acyl group (R-C=O) derived from the anhydride. Hexafluoroglutaric anhydride can acylate alcohols, amines, and other nucleophiles [3].
C5F6O3 + ROH -> R-C(O)-CF2-CF2-C(O)O- + HF (R = alkyl group)
  • Cyclization: Hexafluoroglutaric anhydride can be used to form cyclic compounds by reacting with bifunctional molecules containing both a nucleophilic and an electrophilic group [4].

Citation:

  • VWR International. (n.d.). Hexafluoroglutaric anhydride ≥97%.

  • ScienceDirect. (n. Umsetzung von Hexafluor-glutarsäureanhydrid mit α,ω-Diaminen [Reaction of hexafluoroglutaric anhydride with α,ω-diamines]. Retrieved April 25, 2024, from

Organic Synthesis:

  • Acylation Agent: Hexafluoroglutaric anhydride functions as a dehydrating agent, readily forming carboxylic acid anhydrides when reacted with carboxylic acids. This property makes it valuable for synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and specialty materials. Source: Sigma-Aldrich product page, Hexafluoroglutaric anhydride 97%:

Fluorine Chemistry:

  • Fluorination Reagent: Due to the presence of multiple fluorine atoms, hexafluoroglutaric anhydride can act as a mild fluorinating agent. Researchers are exploring its potential for introducing fluorine atoms into complex organic molecules, potentially leading to new materials with unique properties. Source: American Chemical Society, Chemical & Engineering News

Material Science:

  • Precursor for Functional Materials: The unique chemical properties of hexafluoroglutaric anhydride, particularly its thermal stability and resistance to harsh chemicals, make it a potential precursor for the synthesis of functional materials. Researchers are investigating its use in developing new polymers, coatings, and lubricants with improved performance. Source: ScienceDirect, Journal of Fluorine Chemistry

Biomedical Research:

  • Limited Applications: Currently, the use of hexafluoroglutaric anhydride in biomedical research is limited. However, some studies have explored its potential as a modifier of biomolecules, such as proteins, to improve their stability or function. Further research is needed to fully understand its potential in this field. Source: National Institutes of Health, PubChem database entry for Hexafluoroglutaric anhydride

XLogP3

1.7

Boiling Point

72.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (13.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

376-68-1

Wikipedia

Perfluoroglutaric anhydride

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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